

Application Note: Ultrasound-Assisted Extraction of Sophoramine from Sophora Roots

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Compound of Interest

Compound Name:	Sophoramine
Cat. No.:	B192418

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Introduction

Sophoramine is a quinolizidine alkaloid found in the roots of various *Sophora* species, such as *Sophora flavescens* (Ku Shen) and *Sophora alopecuroides*.^{[1][2]} This bioactive compound, along with its isomers matrine and sophoridine, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.^{[2][3]} Traditional methods for extracting alkaloids can be time-consuming and often require large volumes of organic solvents. Ultrasound-Assisted Extraction (UAE) presents a modern, efficient, and green alternative. UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the mass transfer of target compounds, which leads to shorter extraction times, reduced solvent consumption, and increased extraction yields.^[4]

This document provides a detailed protocol for the extraction of **sophoramine** from *Sophora* roots using UAE, followed by a quantitative analysis method using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sophoramine

This protocol outlines the steps for extracting **sophoramine** from dried *Sophora* roots. The parameters provided are starting points and should be optimized for maximum yield and purity.

1. Materials and Reagents:

- Dried Sophora roots
- Ethanol (70-80%, analytical grade)
- Methanol (HPLC grade)
- Deionized water
- **Sophoramine** reference standard
- Whatman No. 1 filter paper or equivalent

2. Equipment:

- Laboratory mill or grinder
- Analytical balance
- Probe-type ultrasonic processor or ultrasonic bath
- Temperature-controlled water bath
- Glass beakers or flasks
- Rotary evaporator
- Vacuum filtration apparatus
- Volumetric flasks

3. Sample Preparation:

- Clean the Sophora roots to remove any soil and debris.
- Dry the roots in an oven at 50-60°C until a constant weight is achieved.

- Grind the dried roots into a fine, homogenous powder (e.g., 40-60 mesh) using a laboratory mill.
- Store the powder in an airtight container, protected from light and moisture, until extraction.

4. Extraction Procedure:

- Weigh a precise amount of the powdered Sophora root (e.g., 10 g).
- Place the powder into a 250 mL glass beaker or flask.
- Add the extraction solvent (e.g., 70% ethanol) to achieve the desired solid-to-liquid ratio (e.g., 1:15 g/mL).
- Place the vessel in a temperature-controlled water bath set to the desired extraction temperature (e.g., 60°C).
- Immerse the probe of the ultrasonic processor into the slurry. If using an ultrasonic bath, place the flask in the bath.
- Apply ultrasound at a specified power/amplitude (e.g., 400 W) for the desired duration (e.g., 30 minutes). To prevent thermal degradation, a pulse cycle (e.g., 5 seconds on, 5 seconds off) can be employed.
- After sonication, immediately filter the mixture through Whatman No. 1 filter paper using a vacuum filtration apparatus.
- Collect the filtrate (extract). For exhaustive extraction, the residue can be re-extracted under the same conditions.
- Combine the filtrates and concentrate the extract using a rotary evaporator at a reduced pressure and a temperature of 50°C to remove the ethanol.
- The resulting aqueous concentrate can be lyophilized or redissolved in a suitable solvent for further purification or analysis.

Protocol 2: Quantitative Analysis of Sophoramine by HPLC

This protocol provides a method for the quantification of **sophoramine** in the extract.

1. HPLC System and Conditions:

- HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of Methanol and a buffer solution (e.g., 10 mM Ammonium Acetate in water, adjusted to a specific pH). The exact composition should be optimized.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Determined by the UV absorbance maximum of **sophoramine** (typically in the range of 210-220 nm).
- Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

- Standard Stock Solution: Accurately weigh 10 mg of **sophoramine** reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
- Sample Solution: Accurately weigh the dried extract, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter before injection. Ensure the final concentration is within the calibration range.

3. Analysis and Quantification:

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solution.
- Identify the **sophoramine** peak in the sample chromatogram by comparing its retention time with the reference standard.
- Calculate the concentration of **sophoramine** in the sample using the regression equation from the calibration curve. The yield can be expressed as milligrams of **sophoramine** per gram of dry root powder.

Data Presentation

Quantitative data from optimization studies should be summarized for clear comparison. The following tables serve as templates for organizing experimental results.

Table 1: Key Parameters for Optimization of UAE of **Sophoramine**. This table outlines the critical variables that should be systematically investigated to maximize extraction efficiency.

Parameter	Symbol	Range to Investigate	Rationale
Ethanol Concentration (%)	X1	50 - 90	Affects the polarity of the solvent and its ability to solubilize alkaloids.
Solid-to-Liquid Ratio (g/mL)	X2	1:10 - 1:30	A higher ratio can improve mass transfer but increases solvent consumption.
Extraction Temperature (°C)	X3	40 - 70	Higher temperatures increase solubility and diffusion but can degrade thermolabile compounds.
Ultrasonic Power (W)	X4	200 - 600	Higher power enhances cavitation but excessive power can cause degradation.
Extraction Time (min)	X5	15 - 45	Longer times can increase yield, but prolonged sonication may lead to compound degradation.

Table 2: Illustrative Data Summary for a UAE Optimization Experiment. This table provides an example of how to present the results from an optimization study, such as one based on a Response Surface Methodology (RSM) design.

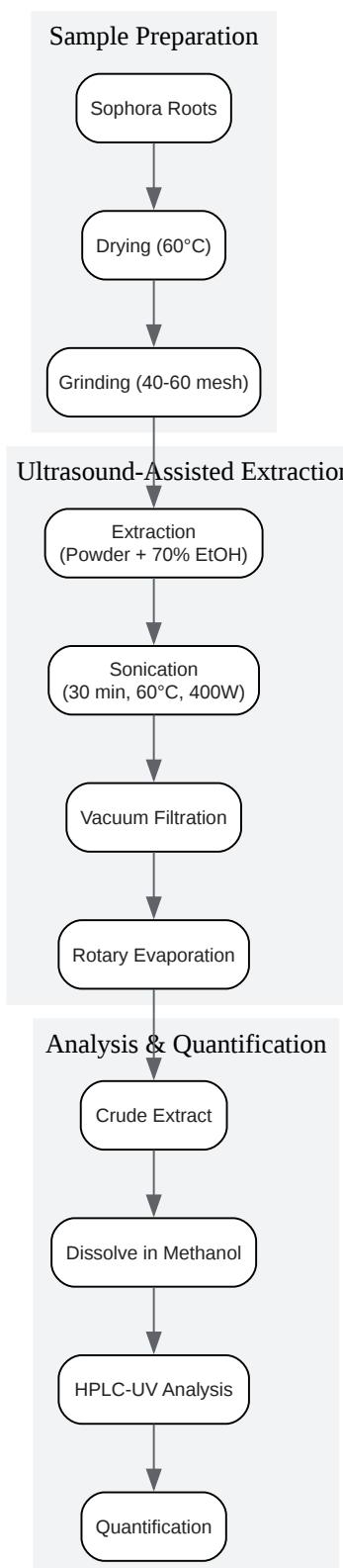
Run	Ethanol Conc. (%)	S:L Ratio (g/mL)	Temp. (°C)	Time (min)	Sophoramine Yield (mg/g)
1	70	1:20	60	30	Experimental Value
2	80	1:20	50	30	Experimental Value
3	70	1:15	50	45	Experimental Value
4	60	1:25	60	15	Experimental Value
...

Table 3: HPLC Method Validation Parameters. This table outlines key parameters for validating the analytical method to ensure its accuracy, precision, and reliability.

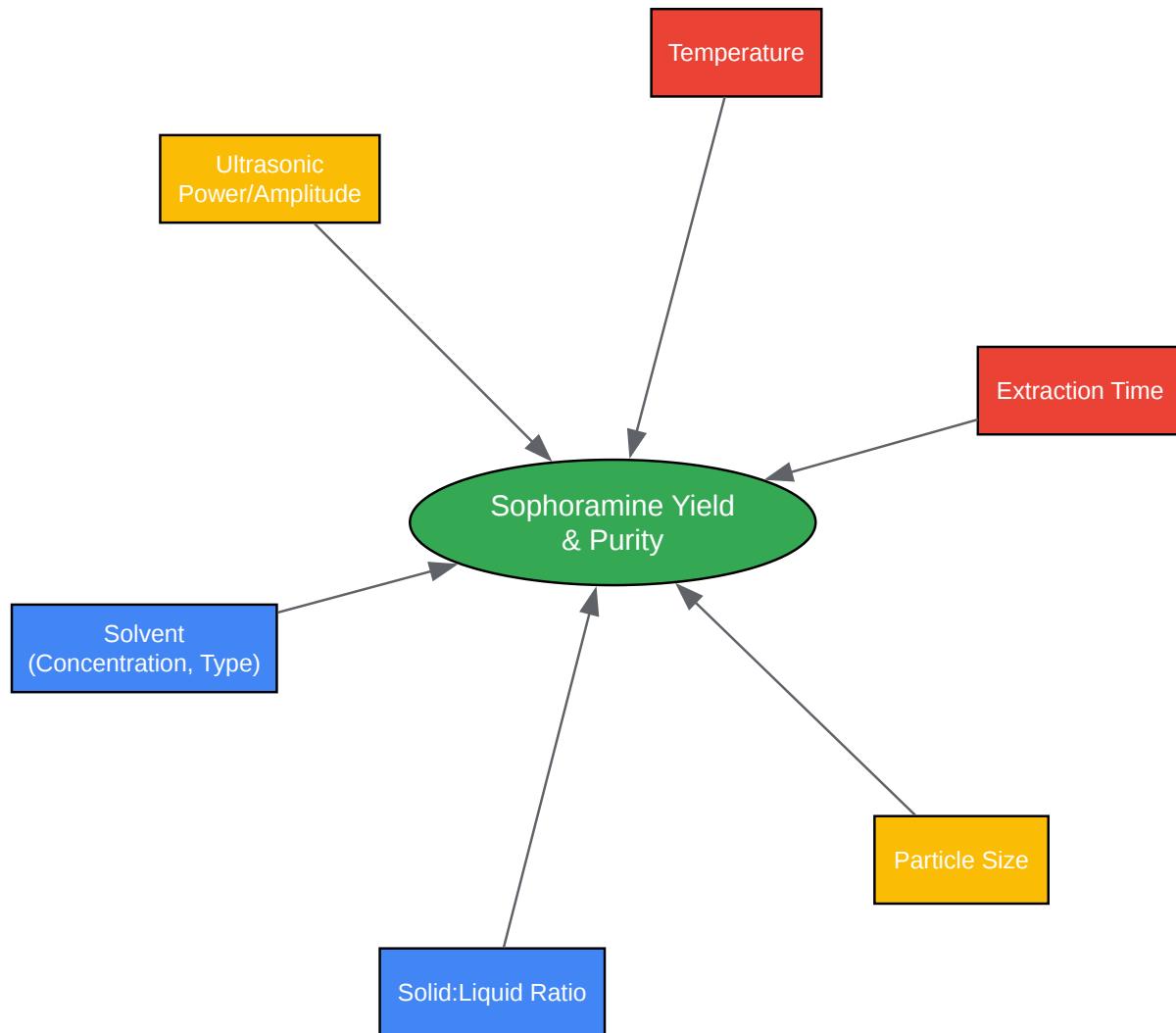
Validation Parameter	Acceptance Criteria
Linearity (R^2)	≥ 0.999
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	$\leq 2.0\%$
Limit of Detection (LOD)	Signal-to-Noise Ratio $\geq 3:1$
Limit of Quantification (LOQ)	Signal-to-Noise Ratio $\geq 10:1$
Specificity	No interfering peaks at the retention time of the analyte

Visualizations

Diagrams are provided to illustrate workflows, parameter relationships, and potential biological mechanisms.

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Caption: Experimental workflow for **sophoramine** extraction and analysis.



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Caption: Key parameters influencing ultrasound-assisted extraction efficiency.

Caption: Potential anti-inflammatory mechanism via the NF-κB signaling pathway.

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